molecular formula C16H9N3O4 B4323287 N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4323287
M. Wt: 307.26 g/mol
InChI Key: HNXKRAGUVMQEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole ring fused with a chromene moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-2,1,3-benzoxadiazole with 3-carboxycoumarin under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole ring, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting various ions and molecules due to its strong fluorescence properties.

    Biology: Employed in bioimaging and as a marker for studying cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

  • N-(2,1,3-benzoxadiazol-4-yl)acetamide
  • 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol

Comparison:

  • N-(2,1,3-benzoxadiazol-4-yl)acetamide: Similar in structure but lacks the chromene moiety, resulting in different chemical properties and applications.
  • 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Contains a thiol group, which imparts distinct biological activities, particularly in anticancer research.

N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of benzoxadiazole and chromene structures, offering a versatile platform for various scientific and industrial applications.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4/c20-15(17-11-5-3-6-12-14(11)19-23-18-12)10-8-9-4-1-2-7-13(9)22-16(10)21/h1-8H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXKRAGUVMQEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-(2,1,3-benzoxadiazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.